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Compound of Interest

Compound Name: Geranylfarnesol

CAS No.: 22488-05-7

Cat. No.: B3028571

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Geranylfarnesol, a C25 isoprenoid alcohol, is a significant natural product with potential

applications in drug discovery and development. Its structural complexity, arising from multiple

stereoisomers, necessitates powerful analytical techniques for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled method for the detailed

structural elucidation of such molecules in solution. This application note provides a

comprehensive guide to the use of one-dimensional (¹H and ¹³C) and two-dimensional NMR

techniques for the structural determination of (2Z,6Z,10E,14E)-Geranylfarnesol. The protocols

and data presented herein serve as a valuable resource for researchers engaged in the

isolation, characterization, and utilization of sesterterpenoids.

Structural Information
Compound Name: (2Z,6Z,10E,14E)-Geranylfarnesol Molecular Formula: C₂₅H₄₂O Molecular

Weight: 358.61 g/mol Structure:
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 Figure 1.

Chemical structure of (2Z,6Z,10E,14E)-Geranylfarnesol with atom numbering for NMR

assignments.

Quantitative NMR Data
The complete assignment of the ¹H and ¹³C NMR spectra of (2Z,6Z,10E,14E)-Geranylfarnesol
was achieved through a combination of 1D and 2D NMR experiments. The data, originally

reported by Akihisa et al. (1999), is summarized below.[1]

Table 1: ¹H NMR Spectroscopic Data for (2Z,6Z,10E,14E)-Geranylfarnesol (500 MHz, CDCl₃)
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Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 4.15 d 7.0

H-2 5.41 t 7.0

H-4 2.11 t 7.5

H-5 2.11 t 7.5

H-6 5.12 t 7.0

H-8 2.05 m

H-9 2.05 m

H-10 5.10 t 7.0

H-12 1.98 m

H-13 1.98 m

H-14 5.09 t 7.0

H-16 2.08 q 7.5

H-17 2.08 q 7.5

H-18 5.09 t 7.0

H-20 1.68 s

H-21 1.60 s

H-22 1.60 s

H-23 1.60 s

H-24 1.76 s

H-25 1.68 s

Table 2: ¹³C NMR Spectroscopic Data for (2Z,6Z,10E,14E)-Geranylfarnesol (125 MHz, CDCl₃)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b3028571/docs?utm_src=pdf-body#application-note-structural-elucidation-of-geranylfarnesol-using-nmr-spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028571?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom No. Chemical Shift (δ, ppm)

C-1 58.7

C-2 124.9

C-3 140.4

C-4 32.2

C-5 26.5

C-6 124.6

C-7 135.5

C-8 39.7

C-9 26.7

C-10 124.4

C-11 135.0

C-12 39.7

C-13 26.8

C-14 124.4

C-15 131.3

C-16 39.7

C-17 26.8

C-18 124.4

C-19 131.3

C-20 17.7

C-21 25.7

C-22 16.0

C-23 16.0
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C-24 23.4

C-25 17.7

Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.

Sample Weighing: Accurately weigh approximately 5-10 mg of purified Geranylfarnesol.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully

soluble. Chloroform-d (CDCl₃) is a common and effective choice for isoprenoid compounds.

Dissolution: Dissolve the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for both ¹H and

¹³C NMR, with its signal set to 0.00 ppm.

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool into a clean NMR tube.

NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a 500 MHz spectrometer.

These may need to be optimized based on the specific instrument and sample concentration.

1D ¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., zg30)

Spectral Width: 12-16 ppm

Acquisition Time: 2-3 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64
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1D ¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

Spectral Width: 200-240 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

2D COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

Pulse Program: Standard COSY experiment (e.g., cosygpqf)

Spectral Width (F1 and F2): 12-16 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 8-16

2D HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To determine one-bond proton-carbon (¹H-¹³C) correlations.

Pulse Program: Standard HSQC experiment with gradient selection (e.g.,

hsqcedetgpsisp2.3)

Spectral Width (F2 - ¹H): 12-16 ppm

Spectral Width (F1 - ¹³C): 160-200 ppm

Number of Increments (F1): 128-256

Number of Scans per Increment: 16-32
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2D HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which is

crucial for connecting different spin systems.

Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf)

Spectral Width (F2 - ¹H): 12-16 ppm

Spectral Width (F1 - ¹³C): 200-240 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 32-64

Structure Elucidation Workflow
The structural elucidation of Geranylfarnesol using NMR spectroscopy follows a logical

progression, integrating data from various experiments.

1D NMR Analysis 2D NMR Analysis

Data Interpretation & Structure Assembly

¹H NMR

Identify Proton Spin Systems

¹³C NMR

Establish ¹H-¹³C One-Bond Correlations

COSY HSQC HMBC

Connect Fragments via Long-Range Correlations

Propose Final Structure

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b3028571/docs?utm_src=pdf-body#application-note-structural-elucidation-of-geranylfarnesol-using-nmr-spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028571?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the structural elucidation of Geranylfarnesol by NMR.

Data Interpretation
¹H NMR Analysis: The ¹H NMR spectrum provides initial information on the types of protons

present. The olefinic protons appear in the downfield region (δ 5.0-5.5 ppm), while the allylic

and methylene protons are found in the upfield region (δ 1.9-2.2 ppm). The methyl protons

appear as singlets around δ 1.6-1.8 ppm. The doublet at δ 4.15 ppm is characteristic of the

methylene protons adjacent to the hydroxyl group.

¹³C NMR Analysis: The ¹³C NMR spectrum indicates the number of unique carbon atoms.

The olefinic carbons resonate between δ 124-141 ppm, while the carbon bearing the

hydroxyl group (C-1) is observed at δ 58.7 ppm. The aliphatic carbons appear in the range of

δ 16-40 ppm.

COSY Analysis: The COSY spectrum reveals the connectivity between adjacent protons. For

instance, correlations are observed between the H-1 and H-2 protons, and between the

various methylene and methine protons within the isoprenoid chain, allowing for the

assembly of individual spin systems.

HSQC Analysis: The HSQC spectrum correlates each proton to its directly attached carbon

atom. This experiment is fundamental for assigning the carbon signals based on the already

assigned proton signals.

HMBC Analysis: The HMBC spectrum is crucial for establishing the overall carbon skeleton.

Long-range correlations between protons and carbons separated by two or three bonds

connect the individual spin systems identified from the COSY spectrum. For example,

correlations from the methyl protons to adjacent olefinic carbons confirm the placement of

the methyl groups and the geometry of the double bonds.

Conclusion
The comprehensive analysis of 1D and 2D NMR data enables the complete and unambiguous

structural characterization of (2Z,6Z,10E,14E)-Geranylfarnesol. The combination of ¹H, ¹³C,

COSY, HSQC, and HMBC experiments provides a robust methodology for determining the
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chemical structure and connectivity of complex natural products. The detailed protocols and

spectral data presented in this application note serve as a comprehensive guide for

researchers in natural product chemistry, drug discovery, and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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